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Compound of Interest

2-(Bromomethyl)-1-methyl-4-
Compound Name:
nitrobenzene

Cat. No.: B1524305

An In-Depth Technical Guide to 2-(Bromomethyl)-1-methyl-4-nitrobenzene: Properties,
Synthesis, and Applications

Introduction

2-(Bromomethyl)-1-methyl-4-nitrobenzene (CAS No. 98799-27-0) is a highly functionalized
aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its unique
molecular architecture, featuring a reactive benzylic bromide, an electron-withdrawing nitro
group, and a methyl substituent, makes it a valuable building block for constructing complex
molecules. This guide provides a comprehensive technical overview of its physical and
chemical properties, spectroscopic profile, synthetic routes, and key applications, with a focus
on its utility for professionals in chemical research, drug discovery, and materials science. The
strategic placement of its functional groups allows for a range of selective chemical
transformations, positioning it as a key precursor in the synthesis of novel pharmaceutical and
agrochemical agents.[2][3]

Caption: Molecular structure of 2-(Bromomethyl)-1-methyl-4-nitrobenzene.

Physicochemical and Computed Properties

The properties of 2-(Bromomethyl)-1-methyl-4-nitrobenzene are dictated by its substituted
benzene structure. The following table summarizes its key identifiers and computed physical
properties.
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Property Value Source
2-(bromomethyl)-1-methyl-4-
IUPAC Name ) PubChem|[4]
nitrobenzene
CAS Number 98799-27-0 PubChem[4]
Molecular Formula CsHsBrNO2 PubChem[1][4]
Molecular Weight 230.06 g/mol PubChem[4]
White to off-white solid Inferred from related
Appearance _
(predicted) compounds[5][6]
XLogP3 3.1 PubChem[4]
Hydrogen Bond Donor Count 0 PubChem[4]
Hydrogen Bond Acceptor
2 PubChem[4]
Count
Rotatable Bond Count 2 PubChem[4]

Spectroscopic Characterization Profile

While experimental spectra for this specific compound are not widely published, its structure

allows for the reliable prediction of its spectroscopic features. This profile is essential for

reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would

include:

o Asinglet for the methyl protons (CHs), likely in the & 2.3-2.6 ppm range.

o A singlet for the benzylic bromomethyl protons (-CH2zBr), significantly downfield shifted to o

4.5-4.8 ppm due to the adjacent bromine and aromatic ring.

o Three distinct signals in the aromatic region (o 7.5-8.5 ppm) corresponding to the protons

on the benzene ring, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted
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system. For instance, a related compound, 2-bromo-1-(bromomethyl)-4-nitrobenzene,
shows aromatic signals at & 7.65 (d), 8.17 (dd), and 8.46 (d).[7]

e 13C NMR: The carbon spectrum would show eight distinct signals:
o One aliphatic signal for the methyl carbon (~20 ppm).
o One aliphatic signal for the bromomethyl carbon (~30-35 ppm).

o Six aromatic signals, with carbons attached to the nitro and bromo- a methyl groups being
significantly influenced.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

e ~1520 cm~! and ~1350 cm~1; Strong, characteristic peaks for the asymmetric and symmetric
stretching of the nitro group (NO2), respectively.[3]

e ~3100-3000 cm~1: C-H stretching for the aromatic ring.

e ~2950-2850 cm~1: C-H stretching for the methyl and bromomethyl groups.
e ~1600 cm~1; C=C stretching within the aromatic ring.

e ~1200-1000 cm~1: C-N stretching.

e ~700-600 cm~1: C-Br stretching.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion
peak (M*). A characteristic isotopic pattern for bromine (*°Br and 81Br in an approximate 1:1
ratio) would be observed for the molecular ion and any bromine-containing fragments,
appearing as two peaks (M* and M+2) of nearly equal intensity.

Chemical Reactivity and Mechanistic Insights
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The synthetic utility of 2-(Bromomethyl)-1-methyl-4-nitrobenzene stems from the distinct
reactivity of its functional groups, which can be addressed with high selectivity.

» Benzylic Bromide Reactivity: The bromomethyl group is the most reactive site. As a benzylic
halide, it is an excellent electrophile for nucleophilic substitution reactions. The bromine atom
is a good leaving group, and the adjacent benzene ring stabilizes the transition state (and
potential carbocation intermediate), facilitating reactions with a wide range of nucleophiles
such as amines, alkoxides, and thiols.[5] This reactivity is the cornerstone of its application
as a building block.

» Nitro Group Transformations: The nitro group is a powerful electron-withdrawing substituent
that deactivates the aromatic ring towards electrophilic substitution. However, it can be
readily **reduced to an amino group (-NHz2) ** using standard reducing agents like hydrogen
gas with a palladium catalyst or metals like iron or tin in acidic conditions.[5] This
transformation converts the electron-withdrawing nitro group into an electron-donating amino
group, which is itself a versatile synthetic handle for forming amides, diazotization, or other
reactions.

o Aromatic Ring Reactivity: The strong electron-withdrawing nature of the nitro group activates
the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the positions
ortho and para to it.[3][9] While the existing substituents limit the available positions, this
property can be exploited in certain contexts.
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Caption: Major reaction pathways for 2-(Bromomethyl)-1-methyl-4-nitrobenzene.

Synthesis and Purification Protocol

The most logical and efficient synthesis of 2-(Bromomethyl)-1-methyl-4-nitrobenzene
involves the selective radical bromination of one of the methyl groups of its precursor, 4-nitro-o-
xylene.

Scientific Rationale

The method of choice is a free-radical chain reaction using N-Bromosuccinimide (NBS) as the
brominating agent and a radical initiator like a,a'-azobisisobutyronitrile (AIBN).[10] This
approach is highly selective for the allylic/benzylic position over aromatic bromination. The
reaction is initiated by the thermal decomposition of AIBN, which generates radicals. These
radicals abstract a hydrogen atom from a methyl group on 4-nitro-o-xylene, forming a
resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the final
product and a succinimidyl radical, which propagates the chain. The regioselectivity (which of
the two methyl groups is brominated) is influenced by both steric and electronic factors.
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Caption: Experimental workflow for the synthesis of the title compound.
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Step-by-Step Experimental Protocol

This protocol is adapted from general procedures for benzylic bromination.[7][10]

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add
4-nitro-o-xylene (1.0 eq.), N-Bromosuccinimide (1.05 eq.), and a suitable solvent such as
carbon tetrachloride (CCla).

Initiation: Add a catalytic amount of AIBN (0.02 eq.) to the mixture.

Reaction: Heat the mixture to reflux (approx. 77°C for CCls) and maintain stirring. The
reaction is often initiated with a heat lamp or by ensuring the temperature is sufficient for
AIBN decomposition.

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until
the starting material is consumed.

Work-up: Once complete, cool the reaction mixture to room temperature. The by-product,
succinimide, will precipitate and can be removed by filtration.

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and
brine to remove any remaining water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude residue by silica gel column chromatography, typically using a
hexane/ethyl acetate solvent system, to isolate the pure 2-(Bromomethyl)-1-methyl-4-
nitrobenzene.

Applications in Research and Drug Development

The true value of 2-(Bromomethyl)-1-methyl-4-nitrobenzene lies in its role as a versatile
intermediate.

e Pharmaceutical Synthesis: In drug discovery, it serves as a scaffold or building block for
creating more complex active pharmaceutical ingredients (APIs).[3] The reactive
bromomethyl handle allows for the covalent attachment of this nitroaromatic moiety to other
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molecules, while the nitro group can be subsequently reduced to an amine and further
functionalized, enabling the rapid generation of compound libraries for screening.[3][5]

Agrochemical Development: Similar to pharmaceuticals, this compound is used in the
synthesis of novel herbicides, insecticides, and fungicides.[2][3] Its derivatives can be
designed to target specific biological pathways in pests or weeds.

Proteomics Research: Nitro compounds are sometimes used in proteomics research, and
the halogenated nature of this molecule makes it particularly useful for certain synthetic
applications in this field.[1]

Safety and Handling

2-(Bromomethyl)-1-methyl-4-nitrobenzene is a hazardous chemical and must be handled

with appropriate precautions.[4]

Hazard Statement GHS Code Description

Acute Toxicity, Oral H302 Harmful if swallowed.[4]

Causes severe skin burns and

Skin Corrosion/Irritation H314
eye damage.[4][11]

o May cause respiratory
Target Organ Toxicity H335 o
irritation.[4]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety
goggles with side shields or a face shield, and a lab coat.[11][12]

Handling: All manipulations should be performed inside a certified chemical fume hood to
avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.[12] Storage under an inert
atmosphere at refrigerated temperatures (2-8°C) is recommended for long-term stability.[6]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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